molecular formula C14H17NO2 B7500744 4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine

4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine

Cat. No. B7500744
M. Wt: 231.29 g/mol
InChI Key: ZMUUWJJTXULCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine, also known as DIM-C-pPhOH, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been found to have a unique mechanism of action that sets it apart from other cancer treatments.

Mechanism of Action

4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine has a unique mechanism of action that sets it apart from other cancer treatments. It has been found to inhibit the activity of a protein called Nrf2, which is involved in the regulation of cellular antioxidant responses. By inhibiting Nrf2 activity, 4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine induces oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine can induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, 4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine has been found to sensitize cancer cells to other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine in lab experiments is its effectiveness against drug-resistant cancer cells. This makes it a potential candidate for the treatment of difficult-to-treat cancers. However, one limitation of using 4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine. One direction is to further investigate its effectiveness against different types of cancer, including those that are currently difficult to treat. Another direction is to explore its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, research could be done to improve the solubility of 4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine, making it easier to administer in vivo.

Synthesis Methods

The synthesis of 4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with morpholine in the presence of a suitable activating agent. The resulting product is then purified using various chromatographic techniques to obtain the pure compound.

Scientific Research Applications

4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promising results in animal models of cancer. This compound has also been found to be effective against drug-resistant cancer cells, making it a potential candidate for the treatment of difficult-to-treat cancers.

properties

IUPAC Name

2,3-dihydro-1H-inden-5-yl(morpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(15-6-8-17-9-7-15)13-5-4-11-2-1-3-12(11)10-13/h4-5,10H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUUWJJTXULCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.